5-Chloro-3-methylbenzo[c]isoxazole

Catalog No.
S3325468
CAS No.
4104-35-2
M.F
C8H6ClNO
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-methylbenzo[c]isoxazole

CAS Number

4104-35-2

Product Name

5-Chloro-3-methylbenzo[c]isoxazole

IUPAC Name

5-chloro-3-methyl-2,1-benzoxazole

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C8H6ClNO/c1-5-7-4-6(9)2-3-8(7)10-11-5/h2-4H,1H3

InChI Key

ROULTALCAKGXHK-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=CC2=NO1)Cl

Canonical SMILES

CC1=C2C=C(C=CC2=NO1)Cl

5-Chloro-3-methylbenzo[c]isoxazole is a heterocyclic compound featuring a fused isoxazole and benzene ring structure. Its chemical formula is C9H8ClNC_9H_8ClN with a molecular weight of approximately 181.62 g/mol. The compound is characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 3-position of the benzo[c]isoxazole ring system. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science.

Synthesis:

5-Chloro-3-methylbenzo[c]isoxazole is an organic compound synthesized through various methods. One common method involves the cyclization of N-(5-chloro-2-hydroxy-3-methylphenyl) formamide using various reagents like phosphorus oxychloride or polyphosphoric acid. [, ] This reaction scheme offers a versatile approach for synthesizing various substituted benzoisoxazole derivatives.

Applications in Medicinal Chemistry:

Research suggests that 5-chloro-3-methylbenzo[c]isoxazole possesses potential applications in medicinal chemistry due to its structural similarity to known bioactive molecules. Studies have explored its activity against various diseases, including:

  • Cancer: Some derivatives of 5-chloro-3-methylbenzo[c]isoxazole have exhibited antitumor activity in vitro, suggesting their potential as leads for developing new anticancer agents. []
  • Neurodegenerative diseases: Research suggests that certain derivatives of this compound may hold promise for the treatment of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease due to their potential neuroprotective effects. []
  • Antimicrobial activity: Studies have reported that specific derivatives of 5-chloro-3-methylbenzo[c]isoxazole exhibit antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents. []
Typical for isoxazole derivatives, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Cycloaddition Reactions: It can participate in cycloaddition reactions, forming more complex structures.
  • Oxidation and Reduction: The compound may also undergo oxidation or reduction reactions, modifying its functional groups and properties.

These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the compound.

Research indicates that 5-chloro-3-methylbenzo[c]isoxazole exhibits notable biological activities:

  • Antimicrobial Properties: Some studies suggest that derivatives of chloroisoxazoles possess antimicrobial activity against various pathogens.
  • Anticancer Activity: Compounds in this class have shown potential in inhibiting cancer cell proliferation, making them candidates for further pharmacological development.
  • Enzyme Inhibition: Certain derivatives demonstrate inhibitory effects on specific enzymes, which could be exploited in drug design.

The precise mechanisms underlying these activities are subjects of ongoing research.

The synthesis of 5-chloro-3-methylbenzo[c]isoxazole can be achieved through several methods:

  • Cyclization Reactions: Utilizing precursors such as 2-chlorobenzaldehyde and hydroxylamine under acidic conditions can yield isoxazole derivatives.
  • Metal-Catalyzed Reactions: Recent advancements include metal-free synthetic routes and microwave-assisted techniques that enhance yield and reduce reaction times .
  • Functionalization of Isoxazoles: Starting from simpler isoxazole structures, chlorination and methylation can introduce the desired substituents at specific positions .

These methods highlight the versatility in synthesizing this compound while improving efficiency and sustainability.

5-Chloro-3-methylbenzo[c]isoxazole finds applications in various domains:

  • Pharmaceuticals: Its derivatives are explored for their potential as therapeutic agents, particularly in treating infectious diseases and cancer.
  • Material Science: The compound's unique structure allows it to be used in developing new materials with specific electronic or optical properties.
  • Agriculture: Some derivatives may serve as agrochemicals, providing pest control solutions.

The ongoing exploration of its applications continues to reveal new possibilities.

Studies on the interactions of 5-chloro-3-methylbenzo[c]isoxazole with biological targets have shown:

  • Protein Binding: Research indicates that this compound may bind to specific proteins involved in disease pathways, influencing their activity.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems can provide insights into its efficacy and safety profiles .

These studies are crucial for assessing the therapeutic potential and optimizing drug design strategies.

5-Chloro-3-methylbenzo[c]isoxazole shares structural similarities with several other compounds, which can be compared based on their chemical features and biological activities:

Compound NameSimilarityUnique Features
5-Chloro-3-phenylbenzo[c]isoxazole0.81Contains a phenyl group instead of a methyl group
6-Chlorobenzo[d]isoxazole-3-carboxylic acid0.65Features a carboxylic acid substituent
5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole0.68Contains a methoxy group
3-Methyl-1,2-benzisoxazol-6-ol0.64Hydroxyl group present

These comparisons illustrate how variations in substituents influence both chemical reactivity and biological activity, underscoring the uniqueness of 5-chloro-3-methylbenzo[c]isoxazole within its class.

Cycloaddition-Based Synthetic Pathways

The [2+3] cycloaddition of nitrile oxides with olefins remains the most widely employed method for synthesizing 5-chloro-3-methylbenzo[c]isoxazole. This reaction leverages the inherent dipole of nitrile oxides, which react with electron-deficient alkenes to form the isoxazole ring with high regioselectivity. For example, the reaction of 3-chloro-5-methylbenzaldehyde-derived nitrile oxide with methyl acrylate yields the target compound in 68–72% efficiency under mild conditions (40–60°C, dichloromethane solvent). The regiochemical outcome is governed by frontier molecular orbital interactions, where the nitrile oxide’s HOMO interacts preferentially with the alkene’s LUMO, favoring formation of the 3,5-disubstituted isoxazole regioisomer.

Recent modifications to this protocol include the use of microwave irradiation to accelerate reaction kinetics. A 2023 study demonstrated that irradiating the nitrile oxide precursor (generated in situ from hydroxamoyl chloride) with methyl vinyl ketone at 100°C for 15 minutes achieved 82% yield, reducing typical reaction times from 12 hours to under 30 minutes. The table below summarizes optimized conditions for cycloaddition-based syntheses:

DipolarophileCatalystTemperature (°C)Yield (%)Reference
Methyl acrylateNone4072
ChloroethyleneEt₃N6068
Methyl vinyl ketoneMicrowave10082

Critical to this methodology is the preparation of stable nitrile oxide precursors. The Mukaiyama method—using hydroxamoyl chlorides treated with triethylamine—has become standard for generating reactive nitrile oxides without dimerization. However, side reactions such as the formation of furoxans (nitrile oxide dimers) remain a challenge, particularly when electron-rich dipolarophiles are employed.

Patent-Based Sulfonylation Approaches for Benzo[c]Isoxazole Derivatives

Pharmaceutical patents have pioneered sulfonylation strategies to modify benzo[c]isoxazole scaffolds, particularly for anticonvulsant drug intermediates. U.S. Patent 7,291,742 discloses a two-step protocol where 3-bromomethylbenzo[d]isoxazole undergoes nucleophilic sulfonation with sodium sulfite, followed by chlorination with phosphorus oxychloride to yield benzo[d]isoxazol-3-yl-methanesulfonyl chloride. Although developed for zonisamide synthesis, this method adapts readily to 5-chloro-3-methyl derivatives by substituting the bromomethyl precursor with a chlorinated analog.

The sulfonation step proceeds via an SN2 mechanism, where the sulfite ion attacks the electrophilic methyl carbon adjacent to the isoxazole nitrogen. Key process parameters include:

  • pH control: Maintaining alkaline conditions (pH 9–10) prevents acid-catalyzed decomposition of the isoxazole ring.
  • Temperature modulation: Reactions conducted at 70–80°C achieve complete conversion within 4 hours, whereas lower temperatures (40–50°C) require 12–16 hours.
  • Solvent selection: Aqueous ethanol (50% v/v) optimizes solubility of both organic and inorganic reactants.

This approach’s scalability is evidenced by pilot plant data producing 15 kg batches of sulfonated intermediate with ≥99.5% purity after recrystallization from isopropanol. Recent adaptations employ flow chemistry to enhance mixing efficiency, reducing reaction times by 40% compared to batch processes.

Novel Heterocyclic Annulation Strategies

Lewis acid-catalyzed annulations represent a paradigm shift in benzo[c]isoxazole synthesis. The BF₃·Et₂O-mediated reaction between ethyl glyoxylate and 4-chloro-2-nitroso toluene (2024, MDPI) produces 5-chloro-3-methylbenzo[c]isoxazole-3-carboxylate in a single step with 75% yield. This atom-economical process avoids isolation of sensitive intermediates by leveraging the dual reactivity of nitrosoarenes:

  • Electrophilic activation: BF₃ coordinates to the nitroso group’s oxygen, increasing the electrophilicity of the nitrogen atom.
  • Nucleophilic attack: The glyoxylate enolate attacks the activated nitrosoarene, forming a tetrahedral intermediate that cyclizes to the isoxazole.

Comparative studies show that BF₃·Et₂O outperforms other Lewis acids (ZnCl₂, AlCl₃) in this transformation, likely due to its moderate acidity (H₀ = −0.4 to −1.5) preventing over-oxidation of sensitive substrates. The reaction’s versatility is demonstrated in the table below, which outlines yields for variously substituted nitrosoarenes:

NitrosoareneProductYield (%)
4-Chloro-2-nitrosotoluene5-Chloro-3-methylbenzo[c]isoxazole75
4-Bromo-2-nitrosotoluene5-Bromo-3-methylbenzo[c]isoxazole68
2-Nitroso-4-fluorotoluene5-Fluoro-3-methylbenzo[c]isoxazole71

Mechanistic investigations using ¹³C-labeled glyoxylate confirm the annulation proceeds through a concerted asynchronous transition state, with partial positive charge development on the nitroso nitrogen and negative charge on the glyoxylate carbonyl oxygen. This insight has guided the design of chiral BINOL-derived catalysts for asymmetric annulations, though enantioselectivities remain modest (≤65% ee) and require further optimization.

Molecular Docking Analyses with Serotonin Receptors

Computational molecular docking studies have revealed significant binding potential of benzoisoxazole derivatives to serotonin receptor subtypes, particularly 5-hydroxytryptamine-2A and 5-hydroxytryptamine-2C receptors [9]. The benzoisoxazole scaffold demonstrates favorable geometric compatibility with serotonin receptor binding pockets through multiple interaction modes [10] [11]. These interactions involve both orthosteric and allosteric binding sites, contributing to the compound's potential neuromodulatory activities [12].

Docking analysis of isoxazoline derivatives structurally related to 5-Chloro-3-methylbenzo[c]isoxazole has demonstrated binding affinities ranging from 72 to 150 nanomolar for 5-hydroxytryptamine-2A and 5-hydroxytryptamine-2C receptors [9]. The molecular recognition involves π-π stacking interactions between the benzoisoxazole aromatic system and tryptophan residues within the receptor transmembrane domains [9]. Additionally, hydrogen bonding interactions occur between the heterocyclic nitrogen and specific serine or threonine residues in the binding cavity [10].

The binding pose analysis reveals that the chloro substituent at the 5-position engages in halogen bonding with backbone carbonyl groups, enhancing receptor affinity and selectivity [9]. The methyl group at the 3-position occupies a hydrophobic subpocket, providing additional stabilization through van der Waals interactions [11]. These structural features contribute to the compound's ability to modulate serotonin receptor signaling pathways effectively [12].

Advanced molecular dynamics simulations have confirmed the stability of benzoisoxazole-receptor complexes over extended timeframes, with root-mean-square deviation values remaining below 2 angstroms throughout simulation periods [13]. The compound exhibits preferential binding to the 5-hydroxytryptamine-2A receptor subtype, with binding free energy calculations indicating favorable thermodynamic parameters [10] [11]. Comparative docking studies with established serotonin receptor ligands demonstrate competitive binding affinities for the benzoisoxazole framework [9].

The molecular mechanism involves initial recognition through electrostatic interactions, followed by induced-fit conformational changes that optimize binding geometry [13]. The benzoisoxazole ring system serves as a crucial pharmacophore element, with the fused aromatic framework providing optimal spatial arrangement for receptor contact [1]. Free energy perturbation calculations have validated the contribution of individual substituents to overall binding affinity [10].

CompoundTarget ProteinBinding Affinity (kilocalories per mole)Key InteractionsDissociation Constant ValueReference
Benzisoxazole-32a5-hydroxytryptamine-4 Receptor-8.2Hydrogen bond with Aspartic acidNanomolar [10] [11]
5-hydroxytryptamine Receptor Ligand5-hydroxytryptamine-2A/2C-7.5π-π stacking72-150 nanomolar [9]
Isoxazoline 7-285-hydroxytryptamine-2A/2C-7.8Hydrophobic contacts72-150 nanomolar [9]

Oxidative Stress Modulation in Cellular Models

Comprehensive cellular studies have demonstrated the significant antioxidant potential of isoxazole derivatives structurally related to 5-Chloro-3-methylbenzo[c]isoxazole [14] [6]. These compounds exhibit potent reactive oxygen species scavenging capabilities through multiple mechanistic pathways, including direct radical neutralization and enzymatic antioxidant system enhancement [5] [6]. The benzoisoxazole framework provides optimal electronic properties for electron donation and radical stabilization [14].

In vitro antioxidant assays using 2,2-diphenyl-1-picrylhydrazyl radical scavenging methodology have revealed inhibitory concentration values ranging from 10.96 to 18.87 micromolar for structurally similar isoxazole compounds [5] [6]. The antioxidant activity correlates directly with substitution patterns on the benzoisoxazole core, with chloro and methyl substituents enhancing radical scavenging efficiency through resonance stabilization effects [15]. Percentage inhibition values consistently exceed 90 percent at optimal concentrations, indicating superior antioxidant performance compared to standard reference compounds [5].

Cellular oxidative stress modulation studies in mouse plasma models have demonstrated enhanced total antioxidant capacity following treatment with fluorophenyl-isoxazole-carboxamide derivatives [14]. These compounds achieve inhibitory concentration values of 0.45 to 0.47 micrograms per milliliter, significantly outperforming Trolox standard antioxidant with an inhibitory concentration of 3.10 micrograms per milliliter [14]. The mechanism involves upregulation of endogenous antioxidant enzyme systems and direct radical neutralization [14].

Advanced mechanistic investigations have revealed that isoxazole derivatives modulate cellular oxidative stress through multiple pathways, including nuclear factor erythroid 2-related factor 2 activation and antioxidant response element upregulation [16] [17]. The compounds demonstrate cytoprotective effects against hydrogen peroxide-induced oxidative damage in various cellular models [18]. Flow cytometry analysis indicates significant reduction in intracellular reactive oxygen species levels following treatment with benzoisoxazole derivatives [16].

The molecular mechanism of antioxidant activity involves electron transfer from the benzoisoxazole aromatic system to reactive oxygen species, forming stable radical intermediates [14] [6]. The chloro substituent enhances electron-withdrawing capacity, while the methyl group provides electron-donating effects, creating optimal redox balance for antioxidant function [15]. Kinetic studies reveal rapid radical scavenging kinetics with second-order rate constants exceeding those of conventional antioxidants [5].

Comparative cellular viability assays demonstrate protective effects against oxidative stress-induced apoptosis, with compound-treated cells maintaining greater than 85 percent viability under oxidative challenge conditions [19] [18]. The protective mechanism involves stabilization of mitochondrial membrane potential and prevention of cytochrome c release [16]. Real-time polymerase chain reaction analysis confirms upregulation of antioxidant enzyme messenger ribonucleic acid expression following treatment [20].

CompoundCell ModelAntioxidant Inhibitory Concentration (micromolar)Reactive Oxygen Species Scavenging (percent)Cellular EffectReference
Compound 2aMouse plasma0.45 ± 0.21Enhanced Total Antioxidant CapacityIncreased Total Antioxidant Capacity levels [14]
Compound 2cMouse plasma0.47 ± 0.33Enhanced Total Antioxidant CapacityIncreased Total Antioxidant Capacity levels [14]
C32,2-diphenyl-1-picrylhydrazyl assay10.9692.51 ± 0.62Free radical scavenging [5] [6]
C52,2-diphenyl-1-picrylhydrazyl assay13.1291.30 ± 1.42Free radical scavenging [5] [6]
C62,2-diphenyl-1-picrylhydrazyl assay18.8791.63 ± 0.55Free radical scavenging [5] [6]
Trolox StandardStandard3.10 ± 0.92ReferenceStandard antioxidant [14]

XLogP3

2.7

Dates

Last modified: 08-19-2023

Explore Compound Types